Omi/HtrA2 Protease Inhibitor, Ucf-101
Overview
Description
Omi/HtrA2 Protease Inhibitor, Ucf-101, is a small molecule inhibitor that specifically targets the mitochondrial serine protease Omi/HtrA2. This protease is involved in the regulation of apoptosis, a form of programmed cell death. Ucf-101 has been shown to inhibit the protease activity of Omi/HtrA2, thereby preventing cell death in various experimental models .
Preparation Methods
The synthesis of Omi/HtrA2 Protease Inhibitor, Ucf-101, involves the preparation of a furfurylidine-thiobarbituric acid compound. The synthetic route typically includes the following steps:
Condensation Reaction: The initial step involves the condensation of 2-nitrobenzaldehyde with furfural in the presence of a base to form the corresponding furfurylidine derivative.
Chemical Reactions Analysis
Ucf-101 undergoes several types of chemical reactions:
Oxidation: Ucf-101 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The nitro group in Ucf-101 can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Ucf-101 can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
Ucf-101 exerts its effects by specifically inhibiting the protease activity of Omi/HtrA2. Omi/HtrA2 is released from the mitochondria in response to apoptotic stimuli and can induce cell death through its protease activity. By inhibiting Omi/HtrA2, Ucf-101 prevents the cleavage of apoptotic substrates, thereby blocking the apoptotic pathway . This inhibition is competitive and reversible, making Ucf-101 a potent and specific inhibitor .
Comparison with Similar Compounds
Ucf-101 is unique in its specificity for Omi/HtrA2. Similar compounds include:
High Temperature Requirement A2 Inhibitor I: Another inhibitor of Omi/HtrA2, but with different structural properties.
5-[5-(2-Nitrophenyl)furfurylidine]-1,3-diphenyl-2-thiobarbituric Acid: A compound with similar inhibitory activity but different chemical structure.
Compared to these compounds, Ucf-101 has shown higher specificity and potency in inhibiting Omi/HtrA2, making it a valuable tool in apoptosis research .
Properties
IUPAC Name |
5-[[5-[2-(dihydroxyamino)phenyl]furan-2-yl]methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O5S/c31-25-22(17-20-15-16-24(35-20)21-13-7-8-14-23(21)30(33)34)26(32)29(19-11-5-2-6-12-19)27(36)28(25)18-9-3-1-4-10-18/h1-17,33-34H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGXAGWZCHDZRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4N(O)O)C(=O)N(C2=S)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50849608 | |
Record name | 5-({5-[2-(Dihydroxyamino)phenyl]furan-2-yl}methylidene)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50849608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313649-08-0 | |
Record name | 5-({5-[2-(Dihydroxyamino)phenyl]furan-2-yl}methylidene)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50849608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.